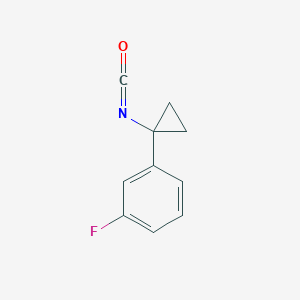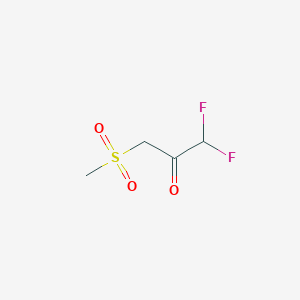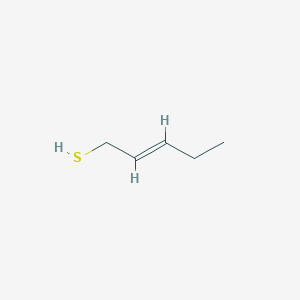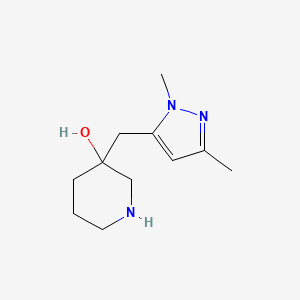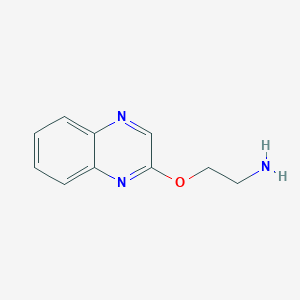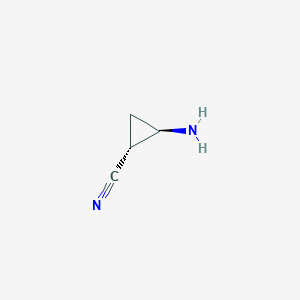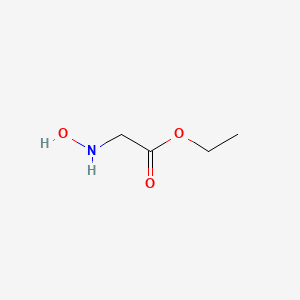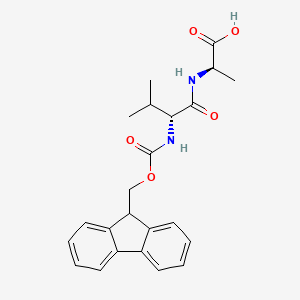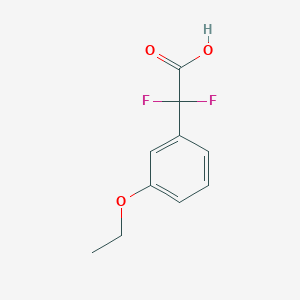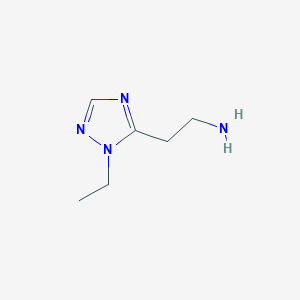
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring, an aminoethyl group, and a carbonitrile group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride typically involves the reaction of cyclopropane derivatives with aminoethyl and carbonitrile groups under controlled conditions. One common method involves the use of cyclopropane carboxylic acid derivatives, which are reacted with ethylenediamine and cyanogen bromide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropane ring provides structural rigidity. This compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-cyclopentene-1-carbonitrile: Similar structure but with a cyclopentene ring instead of a cyclopropane ring.
4-(2-Aminoethyl)aniline: Contains an aminoethyl group but lacks the cyclopropane and carbonitrile groups.
Uniqueness
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride is unique due to its combination of a cyclopropane ring, aminoethyl group, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H11ClN2 |
|---|---|
Peso molecular |
146.62 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)cyclopropane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(5)4-8;/h5-6H,1-3,7H2;1H |
Clave InChI |
HAZZLAFYNLWWTL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C#N)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


